molecular formula C14H15ClN2O B2801981 [4-Chloro-3-(prop-2-ynylamino)phenyl]-pyrrolidin-1-ylmethanone CAS No. 2190139-87-6

[4-Chloro-3-(prop-2-ynylamino)phenyl]-pyrrolidin-1-ylmethanone

Cat. No. B2801981
CAS RN: 2190139-87-6
M. Wt: 262.74
InChI Key: MIUCHFJUBDBCOQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

This involves examining the arrangement of atoms within the molecule and the types of bonds that hold them together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose .


Chemical Reactions Analysis

This would involve studying the types of chemical reactions the compound can undergo, the conditions required for these reactions, and the products that are formed .


Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and its reactivity with common reagents .

Mechanism of Action

If the compound has a biological activity, the mechanism of action would involve studying how the compound interacts with biological systems. This could include identifying the specific proteins or enzymes it binds to, and how this binding affects cellular processes .

Safety and Hazards

This would involve identifying any risks associated with handling or using the compound, such as toxicity, flammability, or reactivity. Material safety data sheets (MSDS) are often used as a source of this information .

properties

IUPAC Name

[4-chloro-3-(prop-2-ynylamino)phenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O/c1-2-7-16-13-10-11(5-6-12(13)15)14(18)17-8-3-4-9-17/h1,5-6,10,16H,3-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUCHFJUBDBCOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1=C(C=CC(=C1)C(=O)N2CCCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-Chloro-3-(prop-2-ynylamino)phenyl]-pyrrolidin-1-ylmethanone

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